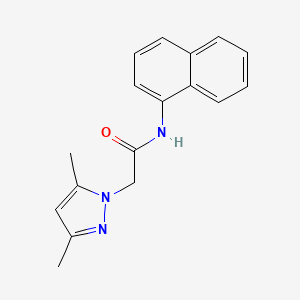
N-(1-pyridin-2-ylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-2-ylethyl)benzenesulfonamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family, which is involved in various physiological processes such as immune response, inflammation, and pain perception.
Mécanisme D'action
The N-(1-pyridin-2-ylethyl)benzenesulfonamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, it induces the formation of a pore in the cell membrane, leading to the influx of calcium ions and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound selectively blocks the activation of the this compound receptor, thereby reducing the release of pro-inflammatory cytokines and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α in immune cells such as macrophages and microglia. It has also been shown to reduce the proliferation and migration of cancer cells in various cancer types. In vivo studies have demonstrated its ability to reduce inflammation and neurodegeneration in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-pyridin-2-ylethyl)benzenesulfonamide in lab experiments is its high selectivity for the this compound receptor, which reduces the potential for off-target effects. It also has a relatively low toxicity profile, making it suitable for in vivo studies. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(1-pyridin-2-ylethyl)benzenesulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another potential direction is the exploration of its therapeutic potential in other diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and neuroprotective effects, which could lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(1-pyridin-2-ylethyl)benzenesulfonamide involves the reaction of 2-bromoethylamine hydrobromide with 2-aminopyridine in the presence of sodium hydride. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
N-(1-pyridin-2-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activation of the this compound receptor, which is involved in the release of pro-inflammatory cytokines and the regulation of cell death pathways.
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11(13-9-5-6-10-14-13)15-18(16,17)12-7-3-2-4-8-12/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDTOWHNNHTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)


![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)





![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydrochloride](/img/structure/B7455938.png)
